![molecular formula C₂₁H₃₁NO₁₁ B1141814 N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide CAS No. 174866-45-6](/img/structure/B1141814.png)
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
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Description
The compound mentioned is an example of a complex organic molecule with potential significance in various scientific fields due to its intricate structure and potentially unique properties.
Synthesis Analysis
Organic synthesis of complex molecules like this typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions to achieve the desired configuration at each stereocenter, and coupling reactions to join different molecular fragments. For example, the synthesis of similar compounds often utilizes nucleophilic substitution reactions, esterification, and acetylation processes under controlled conditions to achieve high purity and yield (Gouda et al., 2022).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal and can help in understanding the stereochemistry of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for elucidating the structure of organic compounds in solution (Li et al., 2001).
Chemical Reactions and Properties
The reactivity of such a compound would depend on its functional groups. Acetamide derivatives, for example, can undergo nucleophilic acyl substitution reactions. The presence of ether and hydroxyl groups also suggests potential for various chemical transformations, such as oxidation and glycosylation reactions.
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystal structure can be determined experimentally. These properties are influenced by the molecular structure, especially by the presence and arrangement of functional groups and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties of a compound are determined by its reactivity with other substances. Techniques like IR spectroscopy, Mass Spectrometry, and chromatography are used to analyze the functional groups, molecular weight, and purity of the compound. The specific reactions it undergoes can provide insights into its chemical properties, such as acidity/basicity, electrophilic/nucleophilic sites, and stability under various conditions.
Gouda, M., Ferjani, H., Abd El‐Lateef, H. A., Khalaf, M., Shaaban, S., & Yousef, T. (2022). A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: Structure, Hirshfeld Surface Analysis, 3D Energy Framework Approach, and DFT Calculation. International Journal of Molecular Sciences, 23. Link to paper.
Li, M., Wang, Y., & Chen, R. (2001). Synthesis and Crystal Structure of (4R, 5R)(5-Hydroxymethyl-2, 2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol. Chinese Journal of Structural Chemistry, 20, 120-124. Link to paper.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
1. Practical Synthesis of Dihydroxyethylene Dipeptide Isostere The compound has been used in the synthesis of dihydroxyethylene dipeptide isosteres, derived from commercially available D-isoascorbic acid, demonstrating its application in the practical synthesis of complex organic molecules (Baker & Condon, 1992).
2. Application in the Synthesis of Carbapentopyranoses It plays a role in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, showcasing its utility in the creation of structurally unique carbohydrate derivatives (Cossy et al., 1995).
3. Enantiospecific Total Syntheses of (+)-Altholactone The compound is integral to the enantiospecific total synthesis of (+)-altholactone, a tetrahydrofuropyran-5-one with significant cytotoxicity against tumor cell lines, highlighting its importance in medicinal chemistry (Ueno et al., 1989).
Applications in Medicinal Chemistry and Pharmacology
1. Novel Antiangiogenic Agent KR-31831 Metabolism In medicinal chemistry, it's used in studying the metabolism of KR-31831, a novel antiangiogenic agent, by LC-MS and LC-MS/MS analysis in rat models. This demonstrates its utility in the pharmacokinetic study of new drug candidates (Kim et al., 2005).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-15(27)19(33-21-17(29)16(28)18(32-21)12(26)7-23)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15-,16-,17-,18+,19-,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXLCCXPRENBS-BNPIJXQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(O3)C(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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